

# ASP3026: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | ASP3026  |           |
| Cat. No.:            | B1684686 | Get Quote |

## Introduction

ASP3026 is a potent and selective, orally available, second-generation small-molecule inhibitor of Anaplastic Lymphoma Kinase (ALK) tyrosine kinase.[1][2] It has demonstrated significant anti-tumor activity in preclinical models and has been evaluated in clinical trials for the treatment of various solid tumors, particularly non-small cell lung cancer (NSCLC) harboring ALK rearrangements. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, pharmacology, and available clinical data for ASP3026, intended for researchers, scientists, and drug development professionals.

## **Chemical Structure and Properties**

**ASP3026** is a complex heterocyclic molecule with the IUPAC name N2-[2-Methoxy-4-[4-(4-methyl-1-piperazinyl)-1-piperidinyl]phenyl]-N4-[2-[(1-methylethyl)sulfonyl]phenyl]-1,3,5-triazine-2,4-diamine. Its chemical and physical properties are summarized in the table below.



| Property          | Value                                                                                                                                | Reference |
|-------------------|--------------------------------------------------------------------------------------------------------------------------------------|-----------|
| IUPAC Name        | N2-[2-Methoxy-4-[4-(4-methyl-1-piperazinyl)-1-piperidinyl]phenyl]-N4-[2-[(1-methylethyl)sulfonyl]phenyl]-1, 3,5-triazine-2,4-diamine |           |
| Molecular Formula | C29H40N8O3S                                                                                                                          | _         |
| Molecular Weight  | 580.7 g/mol                                                                                                                          | _         |
| CAS Number        | 1097917-15-1                                                                                                                         | _         |
| SMILES            | CC(C)S(=O) (=O)c1ccccc1Nc1nc(Nc2ccc(c c2OC)N2CCC(CC2)N2CCN(C) CC2)ncc1                                                               | _         |

## **Mechanism of Action**

ASP3026 is an ATP-competitive inhibitor of the ALK tyrosine kinase.[3] The dysregulation of ALK, often through chromosomal rearrangements leading to fusion proteins such as EML4-ALK, is a key driver in the pathogenesis of certain cancers, including a subset of NSCLC.[3] Constitutive activation of the ALK fusion protein triggers downstream signaling pathways that promote cell proliferation, survival, and invasion. ASP3026 binds to the ATP-binding pocket of the ALK kinase domain, preventing the phosphorylation of its downstream substrates and thereby inhibiting the aberrant signaling cascade.

## **ALK Signaling Pathway**

The binding of **ASP3026** to the ALK kinase domain blocks the activation of several key downstream signaling pathways, including:

- RAS-MEK-ERK Pathway: This pathway is crucial for cell proliferation and differentiation.
- PI3K-AKT-mTOR Pathway: This pathway plays a central role in cell growth, survival, and metabolism.







• JAK-STAT Pathway: This pathway is involved in cell survival, proliferation, and immune responses.

The inhibition of these pathways ultimately leads to the induction of apoptosis and the suppression of tumor growth in ALK-driven cancer cells.







#### Workflow for In Vitro ALK Kinase Assay



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. First-in-human, open-label dose-escalation and dose-expansion study of the safety, pharmacokinetics, and antitumor effects of an oral ALK inhibitor ASP3026 in patients with advanced solid tumors PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and Antitumor Activity of Repeated ASP3026 Administration in Japanese Patients with Solid Tumors: A Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The selective anaplastic lymphoma receptor tyrosine kinase inhibitor ASP3026 induces tumor regression and prolongs survival in non-small cell lung cancer model mice PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ASP3026: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684686#asp3026-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com